molecular formula C19H20N4S B2377142 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-39-6

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2377142
CAS No.: 406201-39-6
M. Wt: 336.46
InChI Key: KOCQCAWHAUJTLO-UHFFFAOYSA-N
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Description

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives . The reaction conditions typically involve heating with formic acid or triethyl orthoformate. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and xylene, and catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions include various substituted thienopyrimidine derivatives .

Scientific Research Applications

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Properties

IUPAC Name

12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-2-5-14(6-3-1)22-9-11-23(12-10-22)18-17-15-7-4-8-16(15)24-19(17)21-13-20-18/h1-3,5-6,13H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQCAWHAUJTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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